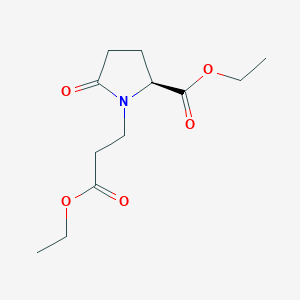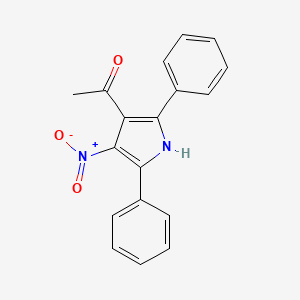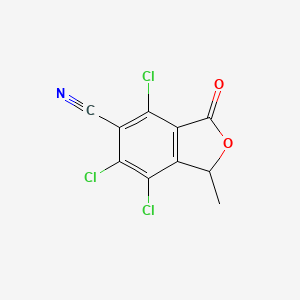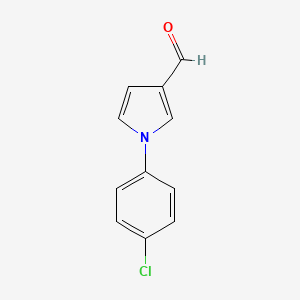![molecular formula C16H17NO3S B12893570 5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole CAS No. 834885-16-4](/img/structure/B12893570.png)
5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is a synthetic organic compound characterized by its unique structural features, including a naphthalene moiety and a sulfonyl group attached to an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthalen-2-ylmethyl halide reacts with the isoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Naphthalen-2-ylmethyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized naphthalene derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA or interact with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-3-((phenylmethyl)sulfonyl)-4,5-dihydroisoxazole
- 5,5-Dimethyl-3-((benzyl)sulfonyl)-4,5-dihydroisoxazole
- 5,5-Dimethyl-3-((pyridin-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole
Uniqueness
5,5-Dimethyl-3-((naphthalen-2-ylmethyl)sulfonyl)-4,5-dihydroisoxazole stands out due to the presence of the naphthalene moiety, which imparts unique electronic and steric properties. This structural feature can enhance the compound’s ability to interact with biological targets and improve its stability and solubility compared to similar compounds.
Propriétés
Numéro CAS |
834885-16-4 |
|---|---|
Formule moléculaire |
C16H17NO3S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
5,5-dimethyl-3-(naphthalen-2-ylmethylsulfonyl)-4H-1,2-oxazole |
InChI |
InChI=1S/C16H17NO3S/c1-16(2)10-15(17-20-16)21(18,19)11-12-7-8-13-5-3-4-6-14(13)9-12/h3-9H,10-11H2,1-2H3 |
Clé InChI |
KYSTZSKNZFNDIE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NO1)S(=O)(=O)CC2=CC3=CC=CC=C3C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)

![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)







